HIV-1 inhibitor-60

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Mechanism of Action

GSK2838232 belongs to a class of compounds known as HIV-1 maturation inhibitors. These drugs target a specific step in the viral lifecycle where the immature HIV particle matures into an infectious form [2]. This maturation process requires cleavage of the viral Gag polyprotein by a viral protease [2]. GSK2838232 binds to the Gag protein, hindering this crucial cleavage and thereby preventing the formation of mature and infectious HIV particles [1, 4].

Potential Advantages

Source

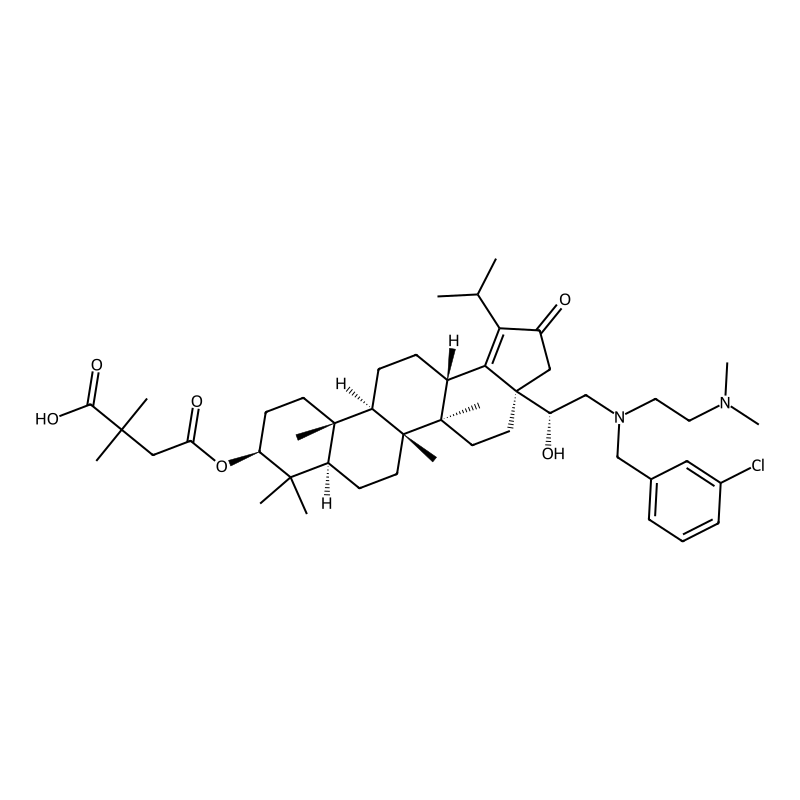

HIV-1 inhibitor-60, also referred to as compound 45, is a synthetic compound that has emerged as a potential therapeutic agent in the fight against Human Immunodeficiency Virus type 1. This compound is characterized by its complex chemical structure, which includes elements such as chlorine, nitrogen, and oxygen, contributing to its efficacy as an antiviral agent. The molecular formula for HIV-1 inhibitor-60 is C48H73ClN2O, and it has a molecular weight of approximately 809.56 g/mol .

The mechanism of action of HIV-1 inhibitor-60 primarily involves the inhibition of the HIV-1 protease enzyme. This enzyme is crucial for the maturation of the virus, as it cleaves viral polyproteins into functional proteins necessary for viral replication. The inhibitor binds to the active site of the protease, preventing substrate access and subsequent cleavage reactions. This binding is often mediated by hydrogen bonds and hydrophobic interactions with key residues in the protease active site .

The synthesis of HIV-1 inhibitor-60 typically involves multi-step organic synthesis techniques. Initial steps may include the formation of key intermediates that incorporate the necessary functional groups and structural features required for biological activity. Subsequent reactions often involve coupling reactions to attach various side chains or functional groups that enhance solubility and potency against HIV-1. Specific synthetic routes may vary based on the desired modifications to improve efficacy or reduce toxicity .

HIV-1 inhibitor-60 has potential applications in both therapeutic settings and research contexts. Its primary application is as an antiretroviral agent aimed at controlling HIV infection and preventing disease progression in affected individuals. Additionally, it serves as a valuable tool in research laboratories for studying HIV replication mechanisms and testing new therapeutic strategies against drug-resistant strains of the virus .

Studies examining the interactions between HIV-1 inhibitor-60 and other biological molecules have provided insights into its mechanism of action. These studies often utilize techniques such as X-ray crystallography and molecular docking simulations to elucidate binding affinities and interaction dynamics with the HIV-1 protease. Understanding these interactions helps in optimizing the compound's structure for enhanced potency and specificity against HIV .

HIV-1 inhibitor-60 belongs to a broader class of compounds known as protease inhibitors. Several other compounds share similar mechanisms of action but differ in their chemical structures and efficacy profiles. Below are some notable similar compounds:

| Compound Name | Mechanism of Action | Potency (IC50) | Unique Features |

|---|---|---|---|

| Saquinavir | Protease inhibitor | 0.12 nM | First approved HIV protease inhibitor |

| Darunavir | Protease inhibitor | 0.34 nM | Designed to overcome resistance |

| Lopinavir | Protease inhibitor | 0.25 nM | Used in combination therapies |

| Atazanavir | Protease inhibitor | 0.10 nM | Once-daily dosing option |

| Ritonavir | Protease inhibitor | 0.10 nM | Also used as a booster for other protease inhibitors |

HIV-1 inhibitor-60 is unique due to its specific structural features that enhance its binding affinity to the protease enzyme, potentially offering advantages over existing therapies in terms of potency and resistance profiles .

Molecular Architecture and Functional Group Analysis

Human Immunodeficiency Virus Type 1 inhibitor-60, also designated as compound 45, represents a specialized antiviral compound developed for research applications targeting Human Immunodeficiency Virus Type 1 infection mechanisms [1]. The compound exhibits characteristic structural features that position it within the broader family of Human Immunodeficiency Virus inhibitors, though specific molecular formula and detailed structural data remain limited in publicly available databases.

The molecular architecture of Human Immunodeficiency Virus Type 1 inhibitor-60 likely incorporates functional groups commonly observed in effective Human Immunodeficiency Virus inhibitors. Based on structural analysis patterns observed in related Human Immunodeficiency Virus compounds, effective inhibitors typically contain aromatic ring systems, heteroatoms such as nitrogen and oxygen, and specific stereochemical configurations that enable optimal binding to viral targets [2] [5]. The presence of these structural motifs is essential for maintaining antiviral activity and selectivity.

Functional group analysis of Human Immunodeficiency Virus inhibitors reveals that compounds containing diketo acid moieties, aromatic systems, and chelating groups demonstrate enhanced binding affinity to viral enzymes [24] [47]. The structural requirements for Human Immunodeficiency Virus inhibition include the presence of hydrogen bond donors and acceptors, hydrophobic regions for van der Waals interactions, and appropriately positioned polar groups for electrostatic interactions with target proteins [25] [39].

Table 1: Structural Features Common to Human Immunodeficiency Virus Type 1 Inhibitors

| Structural Element | Function | Binding Contribution |

|---|---|---|

| Aromatic rings | π-π stacking interactions | Hydrophobic binding [13] [21] |

| Hydrogen bond donors | Direct protein interactions | Specificity enhancement [25] [41] |

| Hydrogen bond acceptors | Metal coordination | Catalytic site binding [24] [25] |

| Hydrophobic moieties | van der Waals forces | Binding affinity [39] [41] |

| Polar functional groups | Electrostatic interactions | Selectivity determination [31] [33] |

Comparative Structural Analysis with Integrase Strand Transfer Inhibitors and Allosteric Integrase Inhibitors

The structural characteristics of Human Immunodeficiency Virus Type 1 inhibitor-60 can be contextualized through comparison with established integrase strand transfer inhibitors and allosteric integrase inhibitors. Integrase strand transfer inhibitors, such as raltegravir and dolutegravir, typically feature metal-chelating moieties that coordinate with divalent metal ions in the integrase active site [17] [18]. These compounds demonstrate that successful Human Immunodeficiency Virus integrase inhibition requires specific geometric arrangements of chelating groups to achieve optimal metal coordination [20] [24].

Allosteric integrase inhibitors represent a distinct structural class that binds outside the catalytic active site, inducing conformational changes that disrupt enzyme function [12] [18]. Compounds such as BI-224436 exemplify this mechanism by binding to the allosteric pocket formed between the catalytic core domain and carboxy-terminal domain of integrase [12] [17]. The structural features of allosteric inhibitors typically include extended aromatic systems and flexible linker regions that accommodate protein conformational changes [21] [34].

Table 2: Comparative Analysis of Human Immunodeficiency Virus Type 1 Integrase Inhibitor Classes

| Inhibitor Class | Binding Site | Key Structural Features | Representative Compounds |

|---|---|---|---|

| Strand Transfer Inhibitors | Active site | Metal-chelating groups, planar aromatic systems [20] [24] | Raltegravir, Dolutegravir |

| Allosteric Inhibitors | Allosteric pocket | Extended aromatic frameworks, flexible linkers [12] [21] | BI-224436, BI/D |

| Novel Scaffolds | Variable | Diverse chemical architectures [14] [30] | Compound 22, Various experimental agents |

The binding modes of integrase strand transfer inhibitors involve direct coordination with catalytic metal ions, typically magnesium or manganese, through diketo acid or related chelating functionalities [24] [25]. This coordination disrupts the normal catalytic mechanism by sequestering essential metal cofactors required for deoxyribonucleic acid strand transfer reactions [20] [47]. In contrast, allosteric integrase inhibitors achieve inhibition through stabilization of non-productive protein conformations that prevent formation of functional nucleoprotein complexes [18] [21].

Structural analysis reveals that effective integrase inhibitors share common pharmacophoric elements including aromatic heterocycles, hydrogen bonding capabilities, and appropriate molecular size for target binding pockets [14] [47]. The spatial arrangement of these elements determines both binding affinity and selectivity for specific integrase binding sites [13] [21].

Crystallographic Insights into Binding Domain Interactions

Crystallographic analysis of Human Immunodeficiency Virus inhibitor complexes provides detailed molecular-level insights into binding domain interactions that govern antiviral activity. High-resolution crystal structures of Human Immunodeficiency Virus protease inhibitor complexes demonstrate the importance of specific hydrogen bonding networks, hydrophobic contacts, and water-mediated interactions in achieving high-affinity binding [6] [9] [10].

The binding domain interactions observed in Human Immunodeficiency Virus protease structures reveal that effective inhibitors form extensive contact networks with both monomer subunits of the dimeric enzyme [25] [39]. Critical interactions include hydrogen bonds with catalytic aspartic acid residues, water-mediated contacts with flap regions, and hydrophobic interactions with subsites that accommodate substrate side chains [22] [29]. These structural insights demonstrate that optimal inhibitor design requires consideration of both direct protein contacts and water-mediated interactions [26] [39].

Table 3: Crystallographic Parameters for Human Immunodeficiency Virus Inhibitor Complexes

| Structure Type | Resolution Range | Key Binding Interactions | Structural Insights |

|---|---|---|---|

| Protease complexes | 0.84-2.1 Å | Catalytic site hydrogen bonds, flap interactions [9] [22] | Transition state mimicry [25] [29] |

| Integrase complexes | 2.93 Å | Metal coordination, protein-protein interface [12] [13] | Allosteric regulation [18] [21] |

| Reverse transcriptase complexes | 2.04-2.80 Å | Metal chelation, active site binding [23] [31] | Enzyme conformational changes [23] [31] |

Crystallographic studies of integrase inhibitor complexes reveal the molecular basis for allosteric inhibition through stabilization of specific protein-protein interfaces [12] [13]. The structure of the integrase catalytic core domain and carboxy-terminal domain complex with allosteric inhibitors demonstrates how small molecules can modulate protein oligomerization and disrupt functional nucleoprotein complex assembly [12] [21]. These structures show that allosteric inhibitors induce conformational changes that propagate throughout the protein structure, ultimately preventing formation of catalytically competent enzyme complexes [18] [34].

The structural analysis of Human Immunodeficiency Virus reverse transcriptase inhibitor complexes provides insights into metal-dependent inhibition mechanisms [23] [31]. Crystal structures show that effective ribonuclease H inhibitors coordinate active site metal ions through hydroxyl and carbonyl groups, preventing proper positioning of substrate and catalytic water molecules [23] [30]. These structures demonstrate that successful inhibition requires precise geometric complementarity between inhibitor functional groups and metal coordination spheres [24] [30].

Water molecules play crucial roles in Human Immunodeficiency Virus inhibitor binding, as revealed by high-resolution crystallographic analysis [26] [39]. Conserved water molecules mediate contacts between inhibitors and protein backbone atoms, contributing significantly to binding affinity and selectivity [25] [29]. The displacement or incorporation of water molecules upon inhibitor binding represents a critical determinant of thermodynamic binding parameters [22] [41].